CHR-6494 Selectivity vs. Aurora B Kinase: A >500-Fold Differentiation Essential for Phenotypic Specificity
CHR-6494 demonstrates a >500-fold selectivity window for Haspin (IC50 = 2 nM) over the mechanistically related Aurora B kinase (IC50 > 1 µM), a critical differentiation from pan-kinase or multi-targeted mitotic inhibitors . This selectivity profile was established in biochemical kinase assays using a panel of 27 protein kinases . In contrast, Aurora B-selective inhibitors such as ZM447439 exhibit IC50 values in the low nanomolar range for Aurora B but lack appreciable Haspin inhibitory activity, producing distinct mitotic phenotypes [1].
| Evidence Dimension | Kinase inhibitory potency |
|---|---|
| Target Compound Data | Haspin IC50 = 2 nM |
| Comparator Or Baseline | Aurora B IC50 > 1 µM (for CHR-6494) |
| Quantified Difference | >500-fold selectivity |
| Conditions | Biochemical kinase activity assay; 27-kinase panel |
Why This Matters
This selectivity window ensures that observed cellular phenotypes (H3T3ph suppression, centrosome amplification) can be confidently attributed to Haspin inhibition rather than off-target Aurora B blockade, a critical consideration for experimental reproducibility.
- [1] Huertas D, Soler M, Moreto J, et al. Antitumor activity of a small-molecule inhibitor of the histone kinase Haspin. Oncogene. 2012;31(11):1408-1418. PMID: 21804608. View Source
